molecular formula C8H13ClN4 B12122607 4,5-Pyrimidinediamine, 2-chloro-N4-(1-methylpropyl)- CAS No. 890094-02-7

4,5-Pyrimidinediamine, 2-chloro-N4-(1-methylpropyl)-

Katalognummer: B12122607
CAS-Nummer: 890094-02-7
Molekulargewicht: 200.67 g/mol
InChI-Schlüssel: WVCALKBLXCXDCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Pyrimidinediamine, 2-chloro-N4-(1-methylpropyl)-: is a chemical compound with the molecular formula C8H13ClN4 and a molecular weight of 200.6686 . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Pyrimidinediamine, 2-chloro-N4-(1-methylpropyl)- typically involves the chlorination of 4,5-diaminopyrimidine followed by alkylation with 1-methylpropylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 4,5-Pyrimidinediamine, 2-chloro-N4-(1-methylpropyl)- is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound is used in the production of agrochemicals and dyes. Its unique chemical properties make it suitable for applications in material science, such as the development of polymers and coatings.

Wirkmechanismus

The mechanism of action of 4,5-Pyrimidinediamine, 2-chloro-N4-(1-methylpropyl)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: What sets 4,5-Pyrimidinediamine, 2-chloro-N4-(1-methylpropyl)- apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Eigenschaften

CAS-Nummer

890094-02-7

Molekularformel

C8H13ClN4

Molekulargewicht

200.67 g/mol

IUPAC-Name

4-N-butan-2-yl-2-chloropyrimidine-4,5-diamine

InChI

InChI=1S/C8H13ClN4/c1-3-5(2)12-7-6(10)4-11-8(9)13-7/h4-5H,3,10H2,1-2H3,(H,11,12,13)

InChI-Schlüssel

WVCALKBLXCXDCM-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)NC1=NC(=NC=C1N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.